3-Bromo-4-isopropoxyphenylacetic Acid

Vue d'ensemble

Description

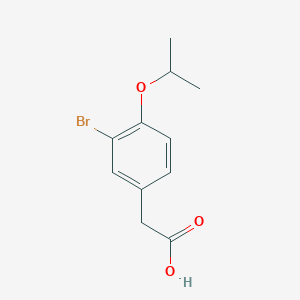

3-Bromo-4-isopropoxyphenylacetic Acid (CAS# 1522661-29-5) is a research chemical compound . It has a molecular weight of 273.12 and a molecular formula of C11H13BrO3 .

Molecular Structure Analysis

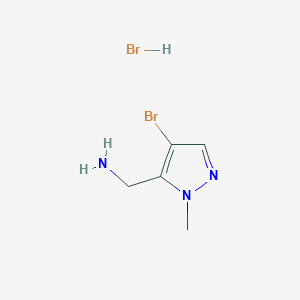

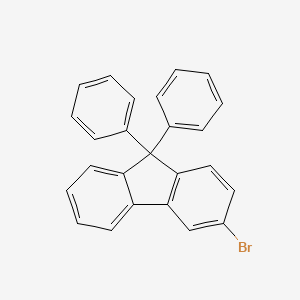

The molecular structure of 3-Bromo-4-isopropoxyphenylacetic Acid includes a bromine atom attached to a phenyl ring, which is further connected to an isopropoxy group and an acetic acid group . The exact structure can be represented by the SMILES notation: CC©OC1=C(C=C(C=C1)CC(=O)O)Br .Physical And Chemical Properties Analysis

3-Bromo-4-isopropoxyphenylacetic Acid has a molecular weight of 273.12 and a molecular formula of C11H13BrO3 . It has a complexity of 218, a covalently-bonded unit count of 1, and a topological polar surface area of 46.5 .Applications De Recherche Scientifique

Natural Bromophenols and Antioxidant Activity

Natural bromophenols, similar in structure to the compound of interest, have been isolated from marine algae and studied for their antioxidant activities. For example, compounds isolated from the marine red alga Polysiphonia urceolata demonstrated significant DPPH radical-scavenging activity, indicating their potential as natural antioxidants (Li, X.-M., Li, Ke, Ji, Naiyun, & Wang, Bin-Gui, 2007). This suggests that bromophenols, including potentially 3-Bromo-4-isopropoxyphenylacetic Acid, could be explored for their antioxidant properties, which have applications in food preservation, pharmaceuticals, and cosmetics.

Microbial Hydroxylation and Synthetic Applications

Research on the microbial hydroxylation of o-bromophenylacetic acid has facilitated the synthesis of key intermediates for pharmaceutical compounds. For instance, this process enabled a route to synthesize melatonin receptor agonists and compounds for sodium hydrogen exchange, highlighting the importance of bromophenols in medicinal chemistry (Deshpande, P., Nanduri, V., Pullockaran, A., Christie, H., Mueller, R., & Patel, Ramesh N., 2008). This indicates the potential for 3-Bromo-4-isopropoxyphenylacetic Acid to serve as a precursor or intermediate in the synthesis of bioactive molecules.

Electropolymerization and Material Science Applications

The electropolymerization of phenylacetic acids, similar in functional groups to 3-Bromo-4-isopropoxyphenylacetic Acid, has been studied for creating polymeric films used in electrochemical biosensors. Such films can immobilize biomolecules, suggesting the use of bromophenol derivatives in the development of biosensor technologies (Ferreira, D., Machado, A., Tiago, F. S., Madurro, J. M., Madurro, Ana Graci Brito, & Abrahão, O., 2012). This application is particularly relevant for monitoring health conditions and environmental pollutants.

Enantioselective Synthesis

An enantioselective approach involving bromocyclization of styrene-type carboxylic acids to produce 3-bromo-3,4-dihydroisocoumarins was developed, showcasing the versatility of bromophenol compounds in synthesizing complex organic structures with potential biological activities (Chen, Jie, Zhou, Ling, Tan, C., & Yeung, Y., 2012). This methodology could be applicable to the synthesis and study of 3-Bromo-4-isopropoxyphenylacetic Acid derivatives with specific enantiomeric configurations.

Propriétés

IUPAC Name |

2-(3-bromo-4-propan-2-yloxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)15-10-4-3-8(5-9(10)12)6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDOZWNAMRDCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-isopropoxyphenylacetic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-13C]Acetyl-D-glucosamine](/img/structure/B1380613.png)

![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1380623.png)

![Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy-](/img/structure/B1380628.png)

![3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1380631.png)

![tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1380635.png)